molecular formula C15H24O4S B14695378 2-(9-Hydroxynonyl)benzene-1-sulfonic acid CAS No. 30815-52-2

2-(9-Hydroxynonyl)benzene-1-sulfonic acid

Cat. No.: B14695378
CAS No.: 30815-52-2
M. Wt: 300.4 g/mol
InChI Key: GMRPGEATWTZROX-UHFFFAOYSA-N
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Description

2-(9-Hydroxynonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a hydroxyl group attached to a nonyl chain, which is further connected to a benzene ring substituted with a sulfonic acid group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(9-Hydroxynonyl)benzene-1-sulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(9-Hydroxynonyl)benzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(9-Hydroxynonyl)benzene-1-sulfonic acid exerts its effects is primarily through its interaction with molecular targets such as proteins and cell membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl group can participate in hydrogen bonding. The nonyl chain provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers and affect membrane properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Hydroxynonyl)benzene-1-sulfonic acid is unique due to its combination of a long hydrophobic chain and a polar sulfonic acid group, which imparts both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .

Properties

CAS No.

30815-52-2

Molecular Formula

C15H24O4S

Molecular Weight

300.4 g/mol

IUPAC Name

2-(9-hydroxynonyl)benzenesulfonic acid

InChI

InChI=1S/C15H24O4S/c16-13-9-5-3-1-2-4-6-10-14-11-7-8-12-15(14)20(17,18)19/h7-8,11-12,16H,1-6,9-10,13H2,(H,17,18,19)

InChI Key

GMRPGEATWTZROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCCCCCCO)S(=O)(=O)O

Origin of Product

United States

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